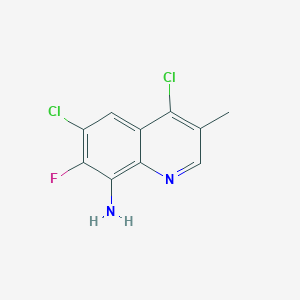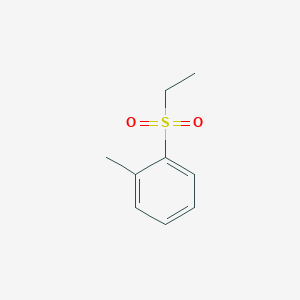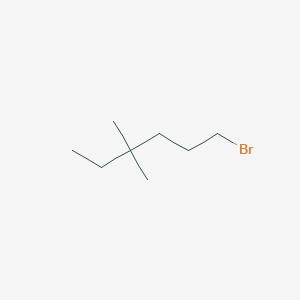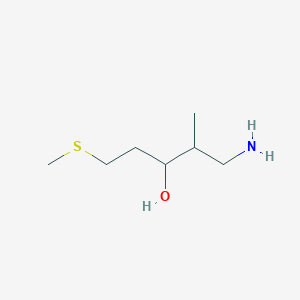
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cross-coupling reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Oxidation and reduction: These reactions can modify the quinoline ring or the substituents attached to it
Common Reagents and Conditions
Nucleophilic substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Cross-coupling reactions: Often use palladium catalysts and boron reagents under mild conditions.
Oxidation and reduction: Use reagents like sodium borohydride for reduction and various oxidizing agents for oxidation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex quinoline derivatives with extended conjugation .
Scientific Research Applications
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine has several applications in scientific research, including:
Medicinal chemistry: Used in the development of antibacterial, antiviral, and antineoplastic agents.
Biological studies: Acts as an enzyme inhibitor and is used in studies of enzyme mechanisms.
Industrial applications: Used in the synthesis of dyes and liquid crystals .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances its binding affinity and stability, allowing it to effectively inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure.
Mefloquine: An antimalarial drug with a fluorinated quinoline core.
Brequinar: An antineoplastic agent used in transplantation medicine
Uniqueness
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7Cl2FN2 |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
4,6-dichloro-7-fluoro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7Cl2FN2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
ANACATCAGUXIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)





![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)

